N4-(4-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Fluorophenyl)-N⁶-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- N⁶-substituent: A branched 2-methylpropyl (isobutyl) chain, enhancing lipophilicity compared to linear alkyl groups.
- Core structure: The 1-phenyl-pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design due to its planar aromaticity and hydrogen-bonding capacity .
While specific data for this compound (e.g., solubility, melting point) are unavailable in the provided evidence, its structural features suggest utility in medicinal chemistry, particularly in targeting ATP-binding pockets in kinases.
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6/c1-14(2)12-23-21-26-19(25-16-10-8-15(22)9-11-16)18-13-24-28(20(18)27-21)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWQPQQXMAOOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N4-(4-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N4-(4-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Substituent Effects on Physicochemical Properties
Fluorine Position :
- The para-fluorine in the target compound likely enhances dipole interactions and metabolic stability compared to the meta-fluorine in the N⁴-(3-fluorophenyl) analogue . Para-substitution often improves alignment with hydrophobic pockets in biological targets.
- In contrast, chlorine in the N⁴-(3-chloro-4-methylphenyl) analogue increases molecular weight and reduces solubility (0.5 µg/mL) due to higher hydrophobicity .
Aromatic vs. Aliphatic N⁶ Substituents :
- Derivatives with aromatic N⁶ groups (e.g., N⁶-phenyl in ) exhibit higher melting points (251–253°C) due to π-π stacking, whereas aliphatic chains (e.g., ethyl, propyl) lower thermal stability .
Biological Activity
N4-(4-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in oncology and as a kinase inhibitor. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.
- Molecular Formula : C22H24N6
- Molecular Weight : 388.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving hydrazines and pyrimidine derivatives.
- Reagents : Use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.
- Industrial Production : Often conducted in large-scale batch reactors with controlled parameters for yield and purity.
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
These findings suggest that the presence of the pyrazolo[3,4-d]pyrimidine scaffold is crucial for the anti-proliferative activity.
The compound's mechanism includes:
-
Inhibition of Kinases : It has been shown to inhibit Src kinase activity, a critical player in cancer cell signaling pathways.
Compound IC50 (µM) Target N4-(Fluorophenyl) 0.90 Src Kinase N6-(Methylpropyl) 0.75 Src Kinase
These results highlight its potential as a therapeutic agent targeting specific kinases involved in tumor growth.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Efficacy : A study published in MDPI evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer effects against human cancer cell lines. The results indicated that modifications in the molecular structure could enhance potency against specific cancer types .
- Kinase Inhibition Study : Another research focused on the inhibitory effects on protein tyrosine kinases, demonstrating that certain derivatives showed promising results in inhibiting cancer cell proliferation through targeted kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
